molecular formula C8H6Cl4 B1606807 1,2,3,4-Tetrachloro-5,6-dimethylbenzene CAS No. 877-08-7

1,2,3,4-Tetrachloro-5,6-dimethylbenzene

Cat. No. B1606807
CAS RN: 877-08-7
M. Wt: 243.9 g/mol
InChI Key: SCOSFGXUBLANNC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a chemical compound with the molecular formula C8H6Cl4 . It is used in atomic spectroscopy, inorganic sample preparation, and environmental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene consists of a benzene ring with four chlorine atoms and two methyl groups attached . The molecular weight of this compound is 243.945 .

Scientific Research Applications

Chemical Synthesis and Reactions

1,2,3,4-Tetrachloro-5,6-dimethylbenzene serves as a crucial intermediate in various chemical syntheses. Studies have shown its applications in preparing complex organometallic compounds. For instance, it undergoes reactions with tellurium and sodium iodide to form red-orange 2,2-diiodo-5,6-dimethyl-1,3-dihydro-2-telluraindene, a compound with potential applications in organometallic chemistry (Al-Rubaie, 1990).

Nitration Processes

This compound has been studied in the context of nitration processes. Suzuki et al. (1971) researched the nitration of dichloro and dibromotetramethylbenzenes with fuming nitric acid, leading to the formation of various dihalotrimethylbenzylic compounds, indicating its role in creating polysubstituted benzylic compounds (Suzuki, Nakamura, & Takeshima, 1971).

Reaction Kinetics Studies

The reaction kinetics of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene in various chemical reactions have been extensively studied. Villalba et al. (2018) compared its bromination reaction kinetics to other similar compounds, providing insights into its chemical behavior in different reaction conditions (Villalba et al., 2018).

Nucleophilic Substitution Reactions

Heaton, Hill, Hunt, and Drakesmith (1989) studied its reactions with bidentate nucleophiles, which revealed its potential for further chemical modifications and applications in more complex organic syntheses (Heaton, Hill, Hunt, & Drakesmith, 1989).

Oxidation and Ignition Studies

Gaïl et al. (2008) conducted studies on the oxidation and ignition of 1,2-dimethylbenzene, a compound structurally similar to 1,2,3,4-Tetrachloro-5,6-dimethylbenzene. Their findings contribute to understanding the combustion characteristics of such compounds, which can be extrapolated to 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (Gaïl, Dagaut, Black, & Simmie, 2008).

Phase-Transfer Reaction Studies

Heaton, Hill, and Drakesmith (1985) explored the reactions of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene under phase-transfer conditions, shedding light on its reactivity in different solvent systems, which is crucial for its application in industrial chemical processes (Heaton, Hill, & Drakesmith, 1985).

Safety And Hazards

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is classified as a hazardous material . It is toxic and can cause severe injury or death if inhaled, ingested, or comes into contact with the skin . It is recommended to avoid any skin contact and effects of contact or inhalation may be delayed .

properties

IUPAC Name

1,2,3,4-tetrachloro-5,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOSFGXUBLANNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Record name TETRACHLORO-O-XYLENE, [SOLID]
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007756
Record name 1,2,3,4-Tetrachloro-5,6-dimethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetrachloro-o-xylene, [solid] appears as a powdered or flaked solid. Insoluble in water. Very strongly irritates skin, eyes or mucous membranes. May be toxic by ingestion.
Record name TETRACHLORO-O-XYLENE, [SOLID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17614
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

1,2,3,4-Tetrachloro-5,6-dimethylbenzene

CAS RN

877-08-7
Record name TETRACHLORO-O-XYLENE, [SOLID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17614
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrachloro-5,6-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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